molecular formula C9H12N4O B2720088 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 175348-28-4

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B2720088
CAS No.: 175348-28-4
M. Wt: 192.222
InChI Key: KGKKPMDAMDPNJB-UHFFFAOYSA-N
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Description

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an isoxazole ring fused to a pyrimidine ring, with a methyl group at the 3-position and a propyl group attached to the nitrogen atom.

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .

Mode of Action

The specific mode of action of This compound It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to show significant inhibitory activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Such factors can significantly impact the effectiveness of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-nitroisoxazole with propylamine in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted isoxazolo[5,4-d]pyrimidines.

Scientific Research Applications

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidines: Another class of fused pyrimidines with potential therapeutic applications.

    Quinazolines: Known for their anticancer properties and use as kinase inhibitors.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other fused pyrimidines.

Properties

IUPAC Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKPMDAMDPNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C(=NOC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323468
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175348-28-4
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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